molecular formula C18H23N3O4 B11163241 3-[6-(morpholin-4-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione

3-[6-(morpholin-4-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11163241
M. Wt: 345.4 g/mol
InChI Key: MDNDNVJFVWGPNO-UHFFFAOYSA-N
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Description

3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a morpholine ring and a quinazoline-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amino alcohols and their derivatives into morpholines, followed by coupling and reduction reactions . The reaction conditions often require the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as solid-phase synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of selective norepinephrine reuptake, among others .

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
  • 4-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Uniqueness

3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its morpholine ring and quinazoline-2,4-dione core make it particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

3-(6-morpholin-4-yl-6-oxohexyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C18H23N3O4/c22-16(20-10-12-25-13-11-20)8-2-1-5-9-21-17(23)14-6-3-4-7-15(14)19-18(21)24/h3-4,6-7H,1-2,5,8-13H2,(H,19,24)

InChI Key

MDNDNVJFVWGPNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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